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Compound of Interest

Compound Name: 3-[(E)-2-Butenyl]thiophene

Cat. No.: B15349985 Get Quote

A Spectroscopic Showdown: 3-[(E)-2-
Butenyl]thiophene vs. 3-Butylthiophene
A detailed spectroscopic comparison of the unsaturated thiophene derivative, 3-[(E)-2-
Butenyl]thiophene, and its saturated counterpart, 3-Butylthiophene, reveals distinct

differences in their molecular fingerprints. This guide provides a comprehensive analysis of

their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

offering valuable insights for researchers in drug development and materials science.

The introduction of a carbon-carbon double bond in 3-[(E)-2-Butenyl]thiophene significantly

influences its electronic environment and vibrational modes compared to the fully saturated

alkyl chain of 3-Butylthiophene. These structural differences are clearly delineated in their

respective spectra, providing a powerful tool for identification and characterization.

Spectroscopic Data Summary
The key spectroscopic data for both compounds are summarized in the tables below, allowing

for a direct comparison of their characteristic signals.

Table 1: ¹H NMR and ¹³C NMR Data
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Compound Spectroscopy Chemical Shift (δ) in ppm

3-[(E)-2-Butenyl]thiophene ¹H NMR (400 MHz, CDCl₃)

7.21 (dd, J = 4.9, 2.9 Hz, 1H,

H-5), 6.98 – 6.91 (m, 2H, H-2,

H-4), 5.65 – 5.45 (m, 2H,

CH=CH), 3.39 (d, J = 6.6 Hz,

2H, CH₂), 1.70 (d, J = 6.3 Hz,

3H, CH₃)

¹³C NMR (101 MHz, CDCl₃)
140.2, 128.8, 127.8, 125.8,

125.0, 120.3, 35.7, 17.9

3-Butylthiophene ¹H NMR (300 MHz, CDCl₃)

7.23 (dd, J=4.9, 2.9 Hz, 1H),

6.94 (m, 2H), 2.61 (t, J=7.6 Hz,

2H), 1.63 (quint, J=7.5 Hz,

2H), 1.39 (sext, J=7.4 Hz, 2H),

0.93 (t, J=7.3 Hz, 3H)

¹³C NMR
Data not available in a

comparable format

Table 2: Infrared (IR) Spectroscopy Data
Compound Key IR Absorptions (cm⁻¹)

3-[(E)-2-Butenyl]thiophene No experimental data found

3-Butylthiophene
2955, 2926, 2856 (C-H stretch), 1456 (CH₂

bend), 845 (C-H out-of-plane bend)

Table 3: Mass Spectrometry (MS) Data
Compound Method

Key m/z values (Relative

Intensity)

3-[(E)-2-Butenyl]thiophene EI-MS

138 (M⁺, 65%), 123 (100%),

97 (30%), 91 (25%), 77 (20%),

65 (15%), 45 (10%)

3-Butylthiophene EI-MS
140 (M⁺, 40%), 97 (100%), 84

(10%), 45 (8%)
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Experimental Protocols
The following protocols describe the general procedures for obtaining the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte (approximately 5-10 mg) in a deuterated solvent (e.g., chloroform-d,

CDCl₃) is prepared in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a

spectrometer operating at a frequency of 300 MHz or 400 MHz for protons. Chemical shifts are

reported in parts per million (ppm) relative to the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two

potassium bromide (KBr) or sodium chloride (NaCl) plates.[1][2] Alternatively, an Attenuated

Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the

ATR crystal.[1] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[3] A

background spectrum of the clean plates or ATR crystal is recorded and subtracted from the

sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
Volatile liquid samples are introduced into the mass spectrometer via a direct insertion probe or

through a gas chromatograph (GC).[4][5] In the ion source, the sample molecules are

bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and

fragmentation.[5][6] The resulting positively charged ions are then separated by their mass-to-

charge ratio (m/z) and detected.[5]

Comparative Analysis Workflow
The logical workflow for the spectroscopic comparison of these two compounds is outlined in

the diagram below.
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Workflow for Spectroscopic Comparison
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Caption: Workflow for Spectroscopic Comparison.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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